Dodecylphenoxybenzene

Surfactant Science Micellization Thermodynamics Disulfonate Gemini Surfactants

Dodecylphenoxybenzene (CAS 25619-63-0), also referred to as 1-dodecyl-2-phenoxybenzene or dodecyl diphenyl ether, is a hydrophobic organic intermediate with the molecular formula C₂₄H₃₄O and a molecular weight of 338.53 g·mol⁻¹. Its structure comprises a linear C12 alkyl chain appended to a diphenyl ether scaffold, conferring a high calculated logP of ~7.94, a boiling point of 452.7 °C at 760 mmHg, density of 0.939 g·cm⁻³, and extremely low water solubility (estimated 8.6 × 10⁻⁶ g·L⁻¹).

Molecular Formula C24H34O
Molecular Weight 338.5 g/mol
CAS No. 25619-63-0
Cat. No. B12274864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecylphenoxybenzene
CAS25619-63-0
Molecular FormulaC24H34O
Molecular Weight338.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC1=CC=CC=C1OC2=CC=CC=C2
InChIInChI=1S/C24H34O/c1-2-3-4-5-6-7-8-9-10-12-17-22-18-15-16-21-24(22)25-23-19-13-11-14-20-23/h11,13-16,18-21H,2-10,12,17H2,1H3
InChIKeyLGNQGTFARHLQFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dodecylphenoxybenzene (CAS 25619-63-0): Physicochemical Baseline and Strategic Procurement Context


Dodecylphenoxybenzene (CAS 25619-63-0), also referred to as 1-dodecyl-2-phenoxybenzene or dodecyl diphenyl ether, is a hydrophobic organic intermediate with the molecular formula C₂₄H₃₄O and a molecular weight of 338.53 g·mol⁻¹ [1]. Its structure comprises a linear C12 alkyl chain appended to a diphenyl ether scaffold, conferring a high calculated logP of ~7.94, a boiling point of 452.7 °C at 760 mmHg, density of 0.939 g·cm⁻³, and extremely low water solubility (estimated 8.6 × 10⁻⁶ g·L⁻¹) . The primary industrial relevance of this compound lies not in its direct application, but as the Friedel–Crafts alkylation product that serves as the essential hydrophobic precursor for manufacturing mono‑ and di‑sulfonated diphenyl ether disulfonate surfactants (commercially exemplified by Dowfax™ 2A1 / Calfax® DB‑45) [2]. These Gemini‑type anionic surfactants are valued for their dual hydrophilic head‑group architecture, which imparts differentiated micellization, electrolyte tolerance, and thermal stability profiles relative to conventional mono‑sulfonate surfactants [3].

Why Generic Alkylphenol or Linear Alkylbenzene Intermediates Cannot Substitute Dodecylphenoxybenzene in High-Performance Surfactant Synthesis


Dodecylphenoxybenzene is not a commodity surfactant but a tailored diphenyl ether intermediate whose downstream disulfonate products (C12-MADS, C12-DADS) exhibit Gemini‑type architecture with two anionic sulfonate head groups covalently linked through a rigid diphenyl oxide spacer [1]. Attempting to substitute this precursor with a conventional linear alkylbenzene (LAB) or nonylphenol feedstock yields only mono‑sulfonate or mono‑ethoxylated surfactants (e.g., LAS, NPEOn), which possess a single hydrophilic head group per molecule [2]. This structural divergence fundamentally alters micellization thermodynamics, electrolyte tolerance, and interfacial packing density. As demonstrated by direct comparative studies, C12-MADS exhibits a critical micelle concentration (CMC) one order of magnitude lower than C12-LAS and maintains detergency performance in hard water (650 mg·L⁻¹) that is nearly double that of LAS [3]. Furthermore, regulatory pressure on nonylphenol ethoxylates (EU Directive 2003/53/EC, REACH Annex XVII) has made the diphenyl ether disulfonate platform the preferred non‑restricted alternative for formulations requiring robust oxidative and acid stability [4].

Quantitative Differentiation Evidence for Dodecylphenoxybenzene-Derived Surfactants vs. LAS, SDS, and NPEs


Critical Micelle Concentration (CMC) of C12-MADS is One Order of Magnitude Lower Than C12-LAS

In a direct head‑to‑head comparison under identical conditions, monododecyl diphenyl ether disulfonate (C12-MADS, the immediate sulfonated derivative of dodecylphenoxybenzene) exhibited a CMC range of 3.40 × 10⁻⁴ to 4.00 × 10⁻⁴ mol·L⁻¹, whereas sodium dodecylbenzene sulfonate (C12-LAS) displayed a CMC of 1.80 × 10⁻³ to 2.40 × 10⁻³ mol·L⁻¹ [1]. This represents an approximately 5‑ to 7‑fold reduction in the concentration required for micelle formation, directly attributable to the Gemini‑type dual sulfonate architecture of C12-MADS. The γCMC (surface tension at CMC) of C12-MADS was 38.9 mN·m⁻¹ [2]. By contrast, a typical commercial C12-LAS (BIO-SOFT® D‑40) exhibits a CMC of ~815 mg·L⁻¹ (~2.34 mmol·L⁻¹) .

Surfactant Science Micellization Thermodynamics Disulfonate Gemini Surfactants

Detergency Performance of C12-MADS in Hard Water: ~2× Higher Than C12-LAS

In standardized detergency tests conducted at a water hardness of 650 mg·L⁻¹ (as CaCO₃), C12-MADS achieved a detergency ratio of 14.05%, while C12-LAS under the identical test conditions delivered only 7.18% [1]. This near‑doubling of cleaning efficiency in hard water is mechanistically attributed to the dual sulfonate head groups of C12-MADS, which resist precipitation with Ca²⁺ and Mg²⁺ ions—a well‑known limitation of conventional mono‑sulfonate LAS surfactants. The didodecyl variant C12-DADS also matched this biodegradability threshold of ≥90% in 4 days [1].

Detergency Hard Water Tolerance Textile Auxiliaries

Rapid Biodegradation Profile: C12-MADS/C12-DADS Achieve ≥90% Degradation Within 4 Days vs. NPE Persistence

Both mono‑ and di‑dodecyl diphenyl ether disulfonates (C12-MADS and C12-DADS) reach a biodegradation extent exceeding 90% within a 4‑day test period under aerobic conditions, as determined by standard OECD 301 or shake‑flask methodology [1]. This stands in marked contrast to branched nonylphenol ethoxylates (NPEOn), which are notorious for their environmental persistence and estrogenic metabolite formation, and which have been globally restricted under REACH and other regulatory frameworks [2]. While linear alkylbenzene sulfonate (LAS) also meets ready‑biodegradability criteria, its degradation rate in marine environments is strongly chain‑length dependent and generally slower than the diphenyl ether disulfonate class [3].

Environmental Fate Biodegradability Green Surfactant Design

Electrolyte and Oxidative Stability: Diphenyl Ether Disulfonates Remain Soluble and Active in 10% NaOH, 10% H₂SO₄, and Bleach Systems

Alkyl diphenyl ether disulfonate surfactants (ADPODS), including C12-MADS derived from dodecylphenoxybenzene, maintain full solubility and surface activity when dissolved in 10% sodium hydroxide, 10% sulfuric acid, and 10% sodium chloride solutions [1]. This is a class‑level property of the Gemini disulfonate architecture, where the two ionized sulfonate groups provide sufficient hydrophilicity to prevent salting‑out or acid‑induced protonation even under harsh conditions. In contrast, conventional mono‑sulfonate surfactants such as LAS precipitate at pH < 2 due to protonation of the sulfonate group, and alkyl ether sulfates (SLES) hydrolyze rapidly under acidic conditions [2]. Dowfax™ 2A1 is explicitly formulated for use in bleach‑containing cleaning products and emulsion polymerization recipes that require persulfate initiators [3].

Chemical Stability Extreme pH Tolerance Industrial Cleaning

Emulsion Polymerization Performance: Dowfax™ 2A1 (Sulfonated Dodecylphenoxybenzene) Enables Controlled Particle Size and Superior Latex Stability

In the emulsion polymerization of butyl methacrylate at 60°C initiated by AIBN, disodium dodecylphenoxybenzene disulfonate (Dowfax® 2A1) functioned as an efficient anionic emulsifier, yielding a polymerization rate exponent of 0.56 with respect to emulsifier concentration in Interval I and 0.36 in Interval II [1]. The proportion of polymerization occurring in monomer droplets (diameter ~100 nm) was 24.4% at a Dowfax® 2A1 concentration of 5 × 10⁻² mol·dm⁻³, decreasing to 60.4% at 1 × 10⁻² mol·dm⁻³, demonstrating tunable particle nucleation [1]. In a separate study, Dowfax® 2A1-based styrene‑acrylic emulsions exhibited narrower particle size distributions and lower coagulum formation compared to emulsions stabilized with sodium dodecyl sulfate (SDS) or nonylphenol ethoxylates (TX-10) [2]. The mechanical stability of latex films produced with Dowfax® 2A1 is consistently reported as superior, attributed to the strong interfacial adsorption of the dual‑charge Gemini head group [3].

Emulsion Polymerization Latex Stability Kinetics

Feedstock Purity Control: LogP-Based Quality Specification for Dodecylphenoxybenzene Enables Predictable Sulfonation Stoichiometry

As the non‑sulfonated intermediate, dodecylphenoxybenzene possesses a well‑defined logP of 7.94230 and a PSA (polar surface area) of only 9.23 Ų , indicating essentially complete hydrophobicity with minimal hydrogen‑bonding capacity. This contrasts with residual diphenyl ether or under‑alkylated by‑products that can arise from incomplete Friedel–Crafts alkylation. A purity specification of ≥99% (as offered by commercial suppliers such as Hubei Wande Chemical) [1] ensures that subsequent sulfonation proceeds with predictable stoichiometry, avoiding the formation of mixed mono‑/di‑sulfonated products that would broaden the surfactant performance distribution [2]. In contrast, linear alkylbenzene (LAB) feedstocks are inherently isomeric mixtures (2‑phenyl vs. internal phenyl positional isomers), which produce LAS with variable surface activity [3].

Quality Control Hydrophobic Precursor Sulfonation Yield

Evidence‑Grounded Application Scenarios Where Dodecylphenoxybenzene‑Derived Disulfonates Provide Documented Advantages


Hard‑Water Detergent and Industrial Cleaner Formulations Requiring High Electrolyte Tolerance

In detergent products destined for hard‑water regions (≥300 ppm CaCO₃), C12-MADS delivers a detergency ratio of 14.05%, nearly double the 7.18% achieved by conventional LAS under identical 650 mg·L⁻¹ hardness [1]. Procurement of dodecylphenoxybenzene as the hydrophobic precursor to C12-MADS is therefore justified when formulating premium laundry powders, dishwashing liquids, or industrial degreasers where water softening additives are undesirable or cost‑prohibitive. The dual sulfonate architecture prevents calcium‑induced precipitation, maintaining micellar integrity and cleaning efficacy without dependence on phosphate or zeolite builders.

Emulsion Polymerization for High‑Solids, Low‑Coagulum Latex Production

Dowfax® 2A1, the disodium salt of sulfonated dodecylphenoxybenzene, is the emulsifier of choice for styrene‑acrylic, styrene‑butadiene, and vinyl acetate copolymer latexes requiring minimal coagulum formation (<1%) and narrow particle size distributions [2]. The kinetic data from Bartoň & Kárpátyová (1987) confirm that polymerization rate can be modulated by emulsifier concentration (exponent 0.56 in Interval I), enabling process engineers to fine‑tune particle nucleation [3]. Procuring high‑purity dodecylphenoxybenzene ensures reproducible sulfonation to the active disulfonate, directly impacting latex film quality in architectural coatings, pressure‑sensitive adhesives, and textile binders.

Acidic and Alkaline Industrial Cleaning Systems Including Bleach‑Based Sanitizers

Alkyl diphenyl ether disulfonates remain fully soluble and surface‑active in 10% H₂SO₄, 10% NaOH, and in the presence of sodium hypochlorite bleach [4]. This unique stability profile makes dodecylphenoxybenzene‑derived surfactants the only viable anionic surfactant class for formulating single‑product acid descalers, alkaline oven cleaners, and bleach‑containing hard‑surface sanitizers. Laboratories and procurement teams seeking to consolidate surfactant inventories should prioritize the diphenyl ether disulfonate platform over LAS (which precipitates at low pH) or SLES (which hydrolyzes in acid).

Environmentally Compliant Replacements for Restricted Nonylphenol Ethoxylates in Textile and Agricultural Formulations

With NPEOn restricted under REACH Annex XVII and similar regulations globally, C12-MADS and C12-DADS offer a drop‑in replacement pathway with demonstrably superior environmental fate: >90% biodegradation within 4 days versus NPEOn persistence and endocrine‑disrupting metabolite formation [5]. Additionally, ADPODS are permitted as inert ingredients in non‑food pesticide products per EPA ChAMP [6]. Formulators in the textile auxiliaries, leather processing, and agricultural adjuvant sectors can specify dodecylphenoxybenzene‑derived disulfonates to maintain emulsification and wetting performance while achieving regulatory compliance.

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